molecular formula C19H20F3N3O B14713953 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 21487-14-9

1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B14713953
CAS No.: 21487-14-9
M. Wt: 363.4 g/mol
InChI Key: BATZBGZJQAONHT-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylpropoxy moiety.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dimethylpropoxy group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.

    Modulation of Receptors: The compound can interact with specific receptors, altering their signaling pathways and resulting in various physiological responses.

Comparison with Similar Compounds

1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared with other similar compounds, such as:

    1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-p-tolyl)-: This compound has a similar structure but with a different position of the trifluoromethyl group.

    1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-o-tolyl)-: This compound also has a similar structure but with the trifluoromethyl group in the ortho position.

Properties

CAS No.

21487-14-9

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N,N-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxypropan-1-amine

InChI

InChI=1S/C19H20F3N3O/c1-24(2)11-6-12-26-18-16-9-3-4-10-17(16)25(23-18)15-8-5-7-14(13-15)19(20,21)22/h3-5,7-10,13H,6,11-12H2,1-2H3

InChI Key

BATZBGZJQAONHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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